

physical and chemical properties of 1-(thiophen-3-yl)propan-2-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-(3-Thienyl)-2-propanone

Cat. No.: B1348560

[Get Quote](#)

An In-depth Technical Guide to 1-(Thiophen-3-yl)propan-2-one

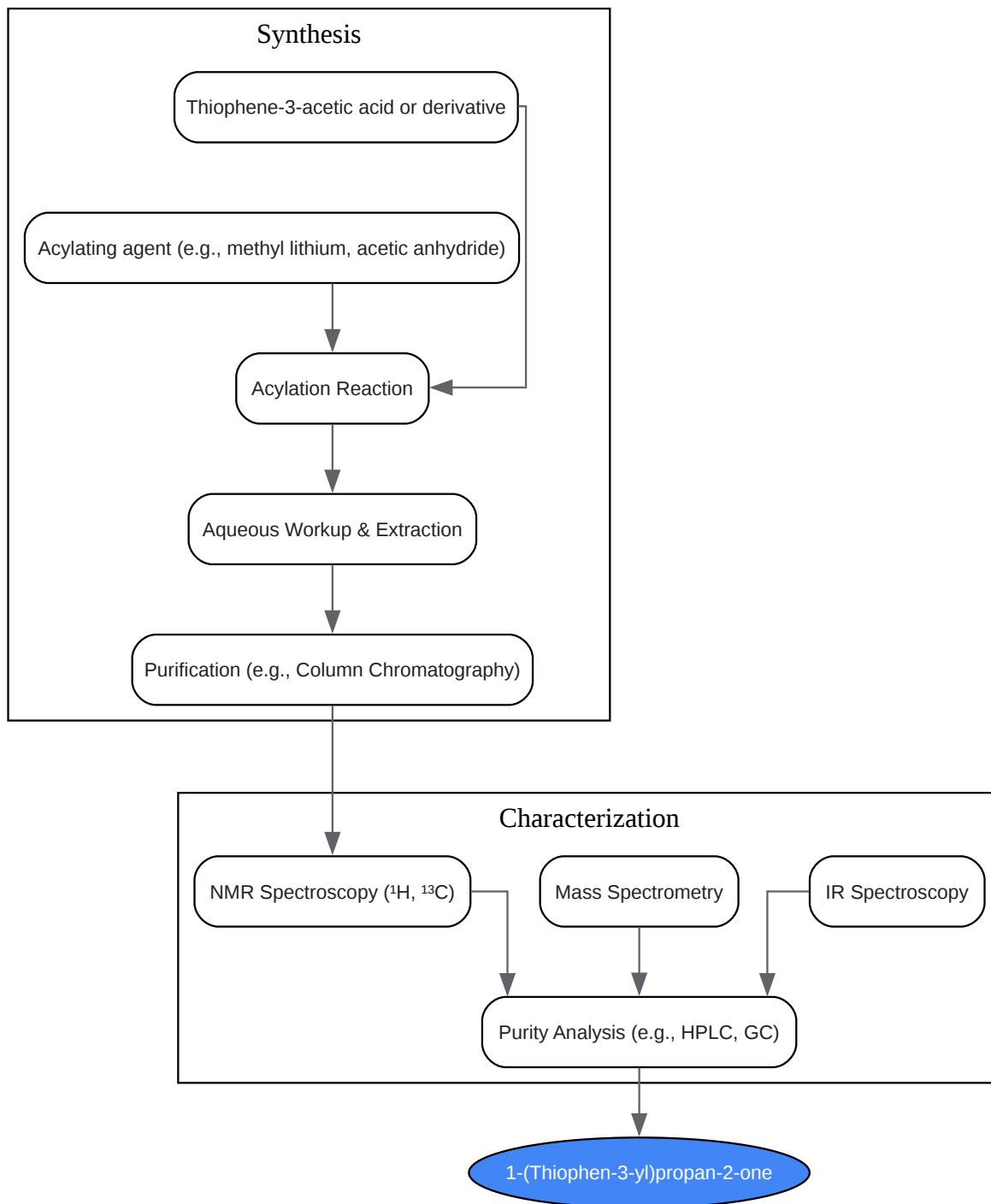
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 1-(thiophen-3-yl)propan-2-one. Due to the limited availability of experimental data for this specific isomer in public databases, this document also outlines general experimental protocols and predictive data to support further research and development.

Core Physical and Chemical Properties

While specific experimental data for 1-(thiophen-3-yl)propan-2-one on properties such as boiling point, melting point, and density are not readily available in the cited literature, computational predictions and data from closely related compounds provide valuable estimates. The following table summarizes the available identifying and predicted information for 1-(thiophen-3-yl)propan-2-one.

Property	Value	Source
Molecular Formula	C ₇ H ₈ OS	[1] [2]
Molecular Weight	140.20 g/mol	[3]
Monoisotopic Mass	140.02959 Da	[1] [2]
IUPAC Name	1-(thiophen-3-yl)propan-2-one	
SMILES	CC(=O)CC1=CSC=C1	[1] [2]
InChI Key	CBKDLNBMOXQRLZ-UHFFFAOYSA-N	[1] [2]
Predicted XlogP	1.2	[1] [2]
Predicted Topological Polar Surface Area	17.07 Å ²	[3]
Predicted Hydrogen Bond Acceptor Count	2	[3]
Predicted Rotatable Bond Count	2	[3]


Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of 1-(thiophen-3-yl)propan-2-one are not explicitly documented in the available literature. However, established synthetic routes for analogous thiophene-containing ketones can be adapted.

General Synthesis Approach

A plausible synthetic route would involve the acylation of a suitable thiophene precursor. One common method for the synthesis of similar compounds is the Friedel-Crafts acylation or related coupling reactions.

A generalized workflow for the synthesis and characterization is proposed below.

[Click to download full resolution via product page](#)

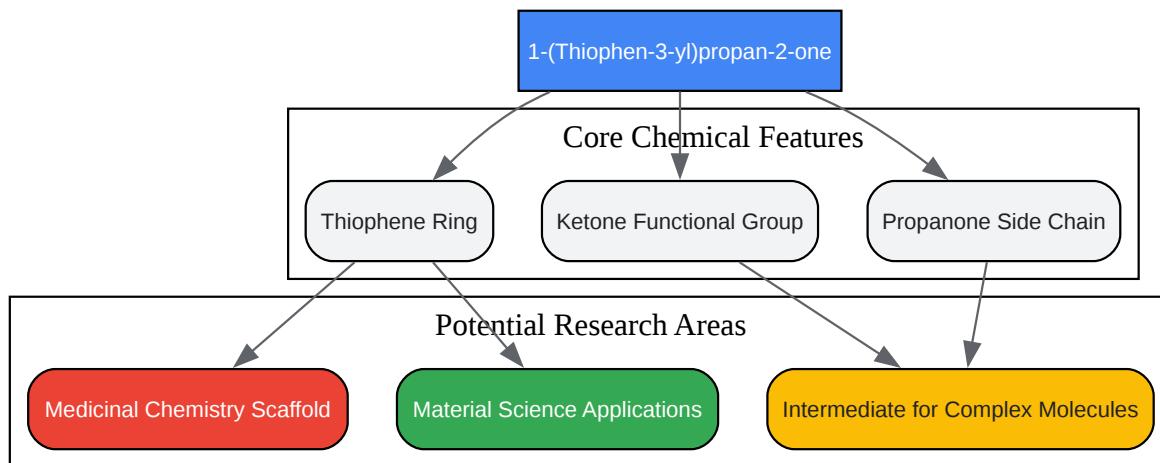
A generalized workflow for the synthesis and characterization of 1-(thiophen-3-yl)propan-2-one.

Spectroscopic Characterization

Should the compound be synthesized, standard spectroscopic methods would be employed for its structural confirmation.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR would be critical for confirming the structure. The proton NMR would be expected to show signals corresponding to the methyl protons, the methylene protons, and the three protons on the thiophene ring, with characteristic chemical shifts and coupling patterns.
- Infrared (IR) Spectroscopy: The IR spectrum would be expected to show a strong absorption band characteristic of a ketone carbonyl (C=O) stretch, typically in the range of 1700-1725 cm^{-1} ^[4].
- Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information. For thiophene derivatives, common fragmentation pathways may involve the loss of CS or C_2H_2 units^[5].

Reactivity and Stability


The reactivity of 1-(thiophen-3-yl)propan-2-one is predicted to be influenced by both the thiophene ring and the ketone functional group. The thiophene ring is an electron-rich aromatic system, susceptible to electrophilic substitution. The ketone group can undergo nucleophilic addition, reduction to an alcohol, or oxidation. The methylene group adjacent to the carbonyl is activated and can participate in reactions such as enolate formation. Thiophene derivatives are generally considered to be thermodynamically stable.

Potential Biological Activity

While no specific biological activities have been reported for 1-(thiophen-3-yl)propan-2-one, the thiophene nucleus is a well-known scaffold in medicinal chemistry, present in numerous drugs and biologically active compounds. Thiophene derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties^{[1][6][7]}. For instance, certain thiophene-containing compounds have been investigated as serotonin antagonists for potential use in treating Alzheimer's disease^[6]. The

biological profile of 1-(thiophen-3-yl)propan-2-one would require dedicated screening and investigation.

The following diagram illustrates the relationship between the core chemical structure and its potential applications based on the general properties of the thiophene class.

[Click to download full resolution via product page](#)

Logical relationship between the structure of 1-(thiophen-3-yl)propan-2-one and its potential applications.

Conclusion

1-(Thiophen-3-yl)propan-2-one is a compound for which detailed experimental data is currently limited in the public domain. This guide has consolidated the available predicted data and outlined standard methodologies for its synthesis and characterization based on the chemistry of related compounds. The presence of the thiophene moiety suggests that this compound could be a valuable building block for the development of new chemical entities with potential applications in medicinal chemistry and material science, warranting further experimental investigation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [encyclopedia.pub](#) [encyclopedia.pub]
- 2. PubChemLite - 1-(thiophen-3-yl)propan-2-one (C7H8OS) [pubchemlite.lcsb.uni.lu]
- 3. [chemscene.com](#) [chemscene.com]
- 4. infrared spectrum of propanone prominent wavenumbers cm-1 detecting ketone functional groups present finger print for identification of acetone image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. [researchgate.net](#) [researchgate.net]
- 6. Therapeutic importance of synthetic thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [mdpi.com](#) [mdpi.com]
- To cite this document: BenchChem. [physical and chemical properties of 1-(thiophen-3-yl)propan-2-one]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1348560#physical-and-chemical-properties-of-1-thiophen-3-yl-propan-2-one>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com